5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
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Overview
Description
5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-amino-1H-pyrazole with trifluoroacetic anhydride in the presence of a base, followed by nitration using a mixture of nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Reduction: The reduction of the nitro group yields 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole.
Substitution: Substitution reactions can yield a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoroethyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds share a similar nitrogen-rich heterocyclic structure and exhibit a wide range of biological activities.
Benzimidazoles: These compounds also contain nitrogen heterocycles and are known for their diverse biological and clinical applications.
Uniqueness
5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is unique due to the presence of both a nitro group and a trifluoroethyl group, which confer distinct electronic and steric properties. These features make it particularly useful in the design of molecules with specific biological activities and in the development of advanced materials.
Properties
IUPAC Name |
5-nitro-1-(2,2,2-trifluoroethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4O2/c6-5(7,8)2-11-4(12(13)14)1-3(9)10-11/h1H,2H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXIOZDWEPCWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1N)CC(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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